molecular formula C17H17N3O2S B5459564 3,5-dimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-isoxazolecarboxamide

3,5-dimethyl-N-{[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl}-4-isoxazolecarboxamide

Cat. No.: B5459564
M. Wt: 327.4 g/mol
InChI Key: KDMQTOZUODBNFE-UHFFFAOYSA-N
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Description

The compound is a derivative of isoxazole, which is a heterocyclic compound consisting of a five-membered ring with three carbon atoms, one nitrogen atom, and one oxygen atom . The compound also contains a thiazole ring, which is a similar heterocyclic compound but with a sulfur atom instead of an oxygen atom .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the isoxazole and thiazole rings, along with the attached methyl and phenyl groups. The exact structure would depend on the specific arrangement of these groups .


Chemical Reactions Analysis

Isoxazole and thiazole derivatives are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, participate in cycloaddition reactions, and undergo various substitution and addition reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its functional groups. Generally, isoxazole and thiazole derivatives are stable under normal conditions but can react with strong oxidizing agents .

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological target. Isoxazole and thiazole derivatives are known to have diverse pharmacological effects, including anti-inflammatory, immunosuppressive, and immunostimulatory activities .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety measures. This includes avoiding dust formation, avoiding breathing in the compound, and using personal protective equipment .

Future Directions

The future research directions for this compound could include further exploration of its pharmacological effects, optimization of its synthesis, and investigation of its potential applications in medicinal chemistry .

Properties

IUPAC Name

3,5-dimethyl-N-[[2-(4-methylphenyl)-1,3-thiazol-4-yl]methyl]-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-10-4-6-13(7-5-10)17-19-14(9-23-17)8-18-16(21)15-11(2)20-22-12(15)3/h4-7,9H,8H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDMQTOZUODBNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=CS2)CNC(=O)C3=C(ON=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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